Cas no 2138519-01-2 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide)

2-(Aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide is a specialized chemical compound featuring a unique combination of functional groups, including an aminooxy moiety, an azetidine ring, and a cyclopropylacetamide backbone. This structure confers potential reactivity for conjugation applications, particularly in bioconjugation and medicinal chemistry, where selective binding or modification of biomolecules is required. The presence of both azetidine and pyrazole rings may enhance metabolic stability and binding affinity in drug design contexts. Its cyclopropyl group contributes to conformational rigidity, potentially improving target selectivity. This compound is of interest in synthetic and pharmaceutical research due to its modular reactivity and potential as a versatile intermediate in the development of novel therapeutic agents.
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide structure
2138519-01-2 structure
Product name:2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
CAS No:2138519-01-2
MF:C11H17N5O2
MW:251.284981489182
CID:6273710
PubChem ID:165482796

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
    • EN300-1131288
    • 2138519-01-2
    • 2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
    • Inchi: 1S/C11H17N5O2/c12-18-10(7-1-2-7)11(17)15-9-3-4-14-16(9)8-5-13-6-8/h3-4,7-8,10,13H,1-2,5-6,12H2,(H,15,17)
    • InChI Key: MHFOFFBBIVQSLS-UHFFFAOYSA-N
    • SMILES: O(C(C(NC1=CC=NN1C1CNC1)=O)C1CC1)N

Computed Properties

  • Exact Mass: 251.13822480g/mol
  • Monoisotopic Mass: 251.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 94.2Ų

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1131288-10.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
10g
$6082.0 2023-06-09
Enamine
EN300-1131288-5.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
5g
$4102.0 2023-06-09
Enamine
EN300-1131288-1g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
1g
$1414.0 2023-10-26
Enamine
EN300-1131288-10g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
10g
$6082.0 2023-10-26
Enamine
EN300-1131288-0.05g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.05g
$1188.0 2023-10-26
Enamine
EN300-1131288-0.25g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.25g
$1300.0 2023-10-26
Enamine
EN300-1131288-1.0g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2
1g
$1414.0 2023-06-09
Enamine
EN300-1131288-0.5g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.5g
$1357.0 2023-10-26
Enamine
EN300-1131288-0.1g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
0.1g
$1244.0 2023-10-26
Enamine
EN300-1131288-2.5g
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
2138519-01-2 95%
2.5g
$2771.0 2023-10-26

Additional information on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide

Research Brief on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2)

In recent years, the compound 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. These structural insights have been instrumental in understanding its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable findings is the compound's ability to selectively inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation, making it a candidate for further development in oncology and autoimmune diseases. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated, with results suggesting favorable profiles for oral administration.

Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Current research is focused on structural modifications to enhance its therapeutic index and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of translating these findings into viable therapeutic options.

In conclusion, 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities offer a foundation for developing novel therapeutics. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full potential in clinical applications.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD